molecular formula C16H14N4O4 B11950667 n,n'-Bis(4-nitrobenzylidene)ethane-1,2-diamine

n,n'-Bis(4-nitrobenzylidene)ethane-1,2-diamine

Cat. No.: B11950667
M. Wt: 326.31 g/mol
InChI Key: SQKBKHPIUDTFCI-UHFFFAOYSA-N
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Description

N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine is an organic compound with the molecular formula C16H14N4O4. It is a Schiff base derived from the condensation of 4-nitrobenzaldehyde and ethane-1,2-diamine. This compound is known for its unique structural properties, which include pi-stacked hydrogen-bonded sheets .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine can be synthesized through a condensation reaction between 4-nitrobenzaldehyde and ethane-1,2-diamine. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:

2C7H5NO3+C2H8N2C16H14N4O4+2H2O2 \text{C}_7\text{H}_5\text{NO}_3 + \text{C}_2\text{H}_8\text{N}_2 \rightarrow \text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_4 + 2 \text{H}_2\text{O} 2C7​H5​NO3​+C2​H8​N2​→C16​H14​N4​O4​+2H2​O

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The Schiff base can be hydrolyzed back to the starting materials under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: N,N’-Bis(4-aminobenzylidene)ethane-1,2-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzaldehyde and ethane-1,2-diamine.

Scientific Research Applications

N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the imine groups. This coordination can influence the reactivity and stability of the metal complexes formed. In biological systems, its mechanism of action may involve interactions with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine is unique due to its specific structural arrangement, which includes pi-stacked hydrogen-bonded sheets.

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

1-(4-nitrophenyl)-N-[2-[(4-nitrophenyl)methylideneamino]ethyl]methanimine

InChI

InChI=1S/C16H14N4O4/c21-19(22)15-5-1-13(2-6-15)11-17-9-10-18-12-14-3-7-16(8-4-14)20(23)24/h1-8,11-12H,9-10H2

InChI Key

SQKBKHPIUDTFCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NCCN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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